molecular formula C24H15BrN2O2 B15017430 1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol

1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol

Cat. No.: B15017430
M. Wt: 443.3 g/mol
InChI Key: YUUXIUNZOKQLPF-UHFFFAOYSA-N
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Description

1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(4-bromophenyl)-1,3-benzoxazole-5-amine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: The major products are typically the corresponding naphthoquinone derivatives.

    Reduction: The major products are the reduced forms of the Schiff base, such as amines.

    Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is unique due to the presence of the bromophenyl and benzoxazole moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its photophysical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C24H15BrN2O2

Molecular Weight

443.3 g/mol

IUPAC Name

1-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C24H15BrN2O2/c25-17-8-5-16(6-9-17)24-27-21-13-18(10-12-23(21)29-24)26-14-20-19-4-2-1-3-15(19)7-11-22(20)28/h1-14,28H

InChI Key

YUUXIUNZOKQLPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)O

Origin of Product

United States

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